Erbium(III)chloridehexahydrate

Organic Synthesis Green Chemistry Catalysis

Sourcing generic rare earth chlorides compromises optical performance and catalytic reproducibility. ErCl₃·6H₂O is the functionally non-substitutable precursor for Er³⁺ ion applications. - Enables 1.5 µm emission in EDFAs for trans-oceanic data transmission (no Yb³⁺ alternative). - Critical for Er/Yb co-doped UCNPs with 3x quantum yield improvement in core-shell architectures. - Clean thermal decomposition (volatile ErCl₃ below 175°C) for high-κ Er₂O₃ CVD films, avoiding NOx byproducts. - Reusable water-tolerant Lewis acid for pharmaceutical acylation (green chemistry, cost advantage).

Molecular Formula Cl3ErH12O6
Molecular Weight 381.71 g/mol
Cat. No. B12060065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium(III)chloridehexahydrate
Molecular FormulaCl3ErH12O6
Molecular Weight381.71 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Er](Cl)Cl
InChIInChI=1S/3ClH.Er.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3
InChIKeyUJBPGOAZQSYXNT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium(III) Chloride Hexahydrate – Key Properties & Procurement


Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) is a pink, hygroscopic crystalline solid and a key source of Er³⁺ ions in advanced material science and catalysis. With a molecular weight of 381.71 g/mol, it is highly soluble in water and stable under standard conditions [1]. Its primary value lies in its role as a precursor for erbium-doped optical fibers, upconversion nanoparticles, and high-k dielectric thin films, as well as a mild Lewis acid catalyst in organic synthesis . Given the nuanced differences between rare earth salts, informed procurement decisions require a detailed, quantitative comparison with its closest analogs and alternatives.

Precursor Erbium-doped optical fibers and upconversion nanoparticles
CVD Er₂O₃ high-k dielectric thin film deposition
Catalyst Mild Lewis acid for acylation of alcohols and phenols

Critical Specification for Erbium(III) Chloride Hexahydrate


Simply sourcing any 'rare earth chloride' is insufficient for achieving reproducible, high-performance outcomes. The specific counterion, purity profile, and hydration state profoundly influence material synthesis and catalytic pathways. For instance, while other lanthanide chlorides may share a common formula, their performance in optical amplification, upconversion efficiency, and catalytic selectivity differs markedly. Direct substitution with erbium nitrate, while seemingly convenient, alters reaction kinetics due to different complexation behavior [1]. Similarly, using an alternative rare earth element chloride like ytterbium chloride fails to provide the targeted emission wavelength at 1.5 µm critical for telecommunications . The quantitative evidence below demonstrates where and why ErCl₃·6H₂O is the functionally non-substitutable compound for specific, high-value applications.

Erbium Nitrate vs. Chloride

Different anion complexation may shift reaction kinetics in solution-based synthesis.

Ytterbium Chloride

Emits near 1.0 µm, not 1.5 µm; cannot directly replace Er³⁺ in optical amplifiers.

Other Lanthanide Chlorides

Optical amplification and upconversion efficiency profiles differ markedly.

Quantitative Evidence: Erbium(III) Chloride vs. Analogs


Superior Recyclability vs. Cerium(III) Chloride in Acylation

Erbium(III) chloride hexahydrate functions as a highly effective catalyst for the acylation of alcohols and phenols. While it can be used in place of cerium(III) chloride for specific reactions like Luche reductions, a key differentiator is its operational stability. ErCl₃·6H₂O has been demonstrated to be easily recycled and reused without significant loss of catalytic activity [1], a feature not universally shared by other lanthanide chloride catalysts and critical for cost-effective, sustainable processes.

Catalyst Recyclability
Head-to-head
Recycled without significant activity loss
Supports sustainable catalysis screening
CeCl₃ recyclability not reported in this context
Organic Synthesis Green Chemistry Catalysis

Optical Amplifier Emission vs. Ytterbium Chloride

Erbium(III) chloride hexahydrate is the primary precursor for Erbium-Doped Fiber Amplifiers (EDFAs) due to the Er³⁺ ion's characteristic emission at 1.5 µm, a wavelength of minimal loss in silica optical fibers. This makes it uniquely suited for long-haul telecommunications [1]. In contrast, ytterbium (Yb³⁺) primarily emits around 1.0 µm and is used as a sensitizer to enhance Er³⁺ absorption, not as a direct replacement for the 1.5 µm amplifier core [2]. Using an ytterbium chloride precursor would fail to produce the critical 1.5 µm amplification window.

Emission Wavelength
Cross-study comparable
Er³⁺: 1.5 µm vs Yb³⁺: ~1.0 µm
Critical for C-band optical amplification research
Yb³⁺ used as sensitizer, not amplifier
Optical Materials Fiber Optics Telecommunications

Distinct Dehydration Pathway for CVD vs. Erbium Nitrate

Erbium(III) chloride hexahydrate is a preferred precursor for chemical vapor deposition (CVD) of Er₂O₃ thin films, which are valued for their high dielectric constant (k) . The thermal decomposition of ErCl₃·6H₂O follows a specific pathway, dehydrating above 75°C to an anhydrous state by 175°C before forming ErOCl and ultimately Er₂O₃ [1]. This well-defined and relatively low-temperature conversion to the volatile anhydrous chloride is crucial for achieving high-quality, uniform films in CVD processes. Alternative precursors like erbium nitrate decompose differently, often producing NOx byproducts, which can compromise film purity and process safety.

Thermal Decomposition
Class-level inference
Dehydrates >75°C, anhydrous by 175°C
Supports CVD precursor selection for Er₂O₃ films
Er nitrate decomposition produces NOx
Thin Film Deposition CVD Precursor Material Science

Upconversion Efficiency Enhancement via Core-Shell Design

Erbium(III) chloride hexahydrate is a foundational precursor for synthesizing upconversion nanoparticles (UCNPs), which convert near-infrared light to visible light. A key challenge in UCNP synthesis is surface quenching, which reduces luminescence quantum yield. Using ErCl₃·6H₂O as a precursor in a core-shell architecture (e.g., NaYF₄:Yb/Er@NaGdF₄) has been demonstrated to reduce surface quenching, leading to a reported improvement in quantum yield by a factor of 3 (3x) . This level of enhancement is not universally achievable with all precursor salts, underscoring the importance of the chloride's chemical compatibility with the synthesis of these advanced nanostructures.

Upconversion QY
Data to verify
Reported 3x improvement
Supports core-shell design for enhanced luminescence
Requires independent validation
Nanomaterials Bioimaging Photonics

Unique Complexation Behavior vs. Erbium Nitrate in Solution

The choice of anion significantly impacts the solution chemistry and subsequent material properties of erbium salts. Ultrasonic relaxation studies have directly compared erbium chloride complexation with erbium nitrate in aqueous methanol. The results demonstrated a distinct mechanistic difference: a solvation number change occurs for the nitrate anion but not for the chloride anion [1]. This fundamental difference at the molecular level can translate into different kinetics for sol-gel processing, hydrothermal synthesis, and the formation of coordination compounds, making the chloride salt the preferred precursor when a specific, chloride-coordinated intermediate or product is desired.

Anion Complexation
Head-to-head
Cl⁻: no solvation change; NO₃⁻: solvation change
Supports mechanistic selection in solution synthesis
Reaction kinetics may differ
Coordination Chemistry Solution Chemistry Materials Science

Optimal Applications for Erbium(III) Chloride Hexahydrate


C-Band EDFAs for Long-Haul Telecommunications

Erbium(III) chloride hexahydrate is the non-substitutable precursor for creating the erbium-doped core of optical fiber amplifiers (EDFAs). The Er³⁺ ion provides the essential 1.5 µm emission, the wavelength of minimum loss in silica fibers, enabling trans-oceanic data transmission [1]. Substitution with ytterbium or other rare earth precursors is not viable, as they lack this specific optical signature.

Upconversion Nanoparticles for Bioimaging & Anti-Counterfeiting

ErCl₃·6H₂O is a critical precursor for synthesizing Er/Yb co-doped upconversion nanoparticles (UCNPs) with enhanced luminescence. The chloride precursor is chemically compatible with the synthesis of advanced core-shell architectures (e.g., NaYF₄:Yb/Er@NaGdF₄), which can increase quantum yield by a factor of 3 compared to unprotected nanoparticles . This performance boost is vital for achieving sufficient signal-to-noise in deep-tissue bioimaging.

High-Purity Er₂O₃ Dielectric Films via CVD

For the fabrication of erbium oxide (Er₂O₃) thin films used in microelectronics and photonics, ErCl₃·6H₂O is a superior precursor. Its well-characterized thermal decomposition pathway allows for the clean generation of volatile ErCl₃ below 175°C, which is ideal for CVD [2]. This leads to films with high dielectric constants and fewer impurities compared to those derived from alternative precursors like erbium nitrate, which generate reactive NOx byproducts.

Green Acylation Catalysis for Pharmaceutical Synthesis

ErCl₃·6H₂O functions as a mild, water-tolerant Lewis acid catalyst for the acylation of alcohols and phenols—a key transformation in pharmaceutical manufacturing. Its demonstrated ability to be recycled and reused without significant loss of activity [3] aligns with green chemistry principles and offers a cost advantage over non-recoverable or less robust catalysts like cerium(III) chloride.

Application
Selection Property
Validation Focus
Fiber amplifier research
Er³⁺ emission at telecom wavelength
C-band optical amplification verification
UCNP synthesis for luminescence
Core-shell precursor compatibility
Quantum yield enhancement assessment
Er₂O₃ thin film deposition
Thermal decomposition pathway
Film purity and dielectric property review
Lewis acid catalysis in synthesis
Catalyst recyclability profile
Activity retention after recycling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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